molecular formula C19H25N3 B3863887 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline

2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline

Cat. No.: B3863887
M. Wt: 295.4 g/mol
InChI Key: XZCDGRVKYPUUNE-UHFFFAOYSA-N
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Description

2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that combines a quinoline core with an ethylpiperazine moiety, making it an interesting subject for chemical and pharmacological research.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3/c1-3-21-7-9-22(10-8-21)19-11-14(2)17-12-15-5-4-6-16(15)13-18(17)20-19/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCDGRVKYPUUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(C=C4CCCC4=C3)C(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 2-chloro-3-formyl quinoline with an excess of 1-ethylpiperazine . This reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as titanium dioxide-based sulfonic acid catalysts, can further enhance the efficiency of the synthesis . These catalysts facilitate the Claisen-Schmidt reaction, which is a key step in the synthesis of quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline apart is its unique combination of a quinoline core with an ethylpiperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline
Reactant of Route 2
Reactant of Route 2
2-(4-ethylpiperazin-1-yl)-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline

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